![molecular formula C13H23N3O2 B14783666 N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783666.png)
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an aminopropanoyl group, and a cyclopropylacetamide moiety, making it a unique structure for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the aminopropanoyl group. The final step involves the attachment of the cyclopropylacetamide moiety. Common reagents used in these reactions include amines, acyl chlorides, and cyclopropylamines. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidin-2-ylpyridine: A compound with a similar pyrrolidine ring structure but different functional groups.
Lamellarins: A group of compounds with similar structural features and biological activities.
Uniqueness
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and potential benefits compared to similar compounds.
Propiedades
Fórmula molecular |
C13H23N3O2 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C13H23N3O2/c1-9(14)13(18)15-6-5-11(7-15)8-16(10(2)17)12-3-4-12/h9,11-12H,3-8,14H2,1-2H3 |
Clave InChI |
HINXVUAPISCIJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


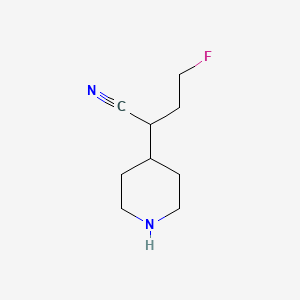
![(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14783588.png)
![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)

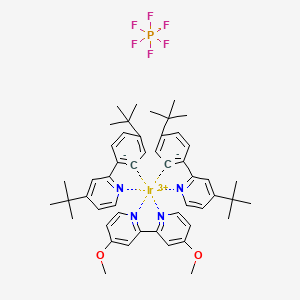

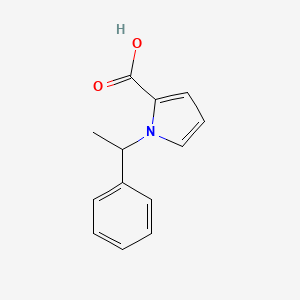
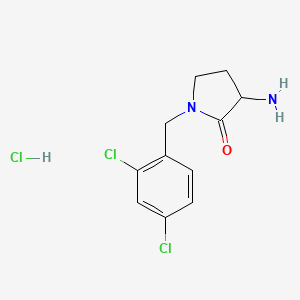
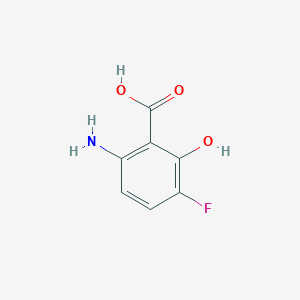
![[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate](/img/structure/B14783654.png)
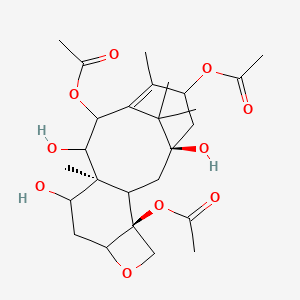
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)

